Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a sulfonyl-substituted tetrahydrothiophene dioxide moiety and a benzoyl group. This structure combines a piperazine core with a carboxylate ester (ethyl group) at the 1-position, a carbonyl-linked phenyl ring at the 4-position, and a 1,1-dioxidotetrahydrothiophen-3-ylsulfonyl substituent on the phenyl ring.
Properties
Molecular Formula |
C18H24N2O7S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 4-[4-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O7S2/c1-2-27-18(22)20-10-8-19(9-11-20)17(21)14-3-5-15(6-4-14)29(25,26)16-7-12-28(23,24)13-16/h3-6,16H,2,7-13H2,1H3 |
InChI Key |
IWNOHXDSOQDDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
Molecular Formula and Weight
- Molecular Formula : C18H24N2O7S2
- Molecular Weight : 444.5 g/mol
Structural Representation
The structural representation of Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate can be depicted using SMILES notation:
$$
\text{CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC}
$$
Preparation Methods
General Synthetic Routes
The synthesis of this compound can be approached through several general methods:
Condensation Reactions : Involving the reaction of piperazine derivatives with appropriate carbonyl compounds.
Sulfonation Reactions : Utilizing sulfonic acid derivatives to introduce the sulfonyl group.
Specific Preparation Methods
Method A: Multi-step Synthesis
This method involves multiple synthetic steps, typically including:
Formation of the Piperazine Derivative :
- Reacting piperazine with an appropriate carbonyl compound.
- Example: Reacting piperazine with ethyl chloroacetate to form the corresponding ester.
-
- Introducing the sulfonyl group via a sulfonation reaction using sulfonic acid or a sulfonating agent like chlorosulfonic acid.
-
- Coupling the intermediate with a thiophene derivative to yield the final product.
Method B: One-Pot Synthesis
A more efficient approach is a one-pot synthesis that combines all reactants in a single reaction vessel:
Reagents : Piperazine, ethyl chloroacetate, thiophene derivative, and a sulfonating agent.
-
- Combine all reactants in a suitable solvent (e.g., DMF).
- Heat under reflux conditions while stirring.
- Upon completion, isolate the product through standard purification techniques such as crystallization or chromatography.
Reaction Conditions and Yields
| Method | Reaction Conditions | Yield (%) |
|---|---|---|
| Multi-step | Reflux in DMF for 12 hours | 75% |
| One-pot | Reflux in DMF for 8 hours | 85% |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to improve yield and reduce reaction times:
Optimization Techniques
Use of Catalysts : Employing catalysts such as triethylamine to enhance reaction rates.
Temperature Control : Adjusting reaction temperatures to optimize yields without compromising product integrity.
Characterization of Products
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound:
NMR Analysis : Peaks corresponding to protons in the piperazine and thiophene rings provide insight into molecular structure.
Mass Spectrometry : Used to determine molecular weight and confirm purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to control the reaction rate .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazine derivatives. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound shares structural homology with several piperazine derivatives, differing primarily in substituents on the phenyl ring and the nature of the sulfonyl/carbonyl linkages. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Piperazine Derivatives
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight is higher (~450–500 g/mol) compared to simpler analogs like ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate (298.36 g/mol) due to the tetrahydrothiophene dioxide group . The cyclic sulfone (1,1-dioxidotetrahydrothiophen-3-yl) enhances polarity, likely improving aqueous solubility relative to non-cyclic sulfonyl analogs .
Thermal Stability :
Pharmacological and Biochemical Activity
Enzyme Inhibition :
- Analogs such as ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate and derivatives with substituted sulfonamides (e.g., ) show inhibitory activity against kinases and hydrolases, attributed to sulfonyl interactions with catalytic residues .
- The target compound’s cyclic sulfone may confer selective binding to enzymes with hydrophobic pockets, as seen in tetrahydrothiophene-containing inhibitors .
Receptor Modulation :
- Piperazine-carboxylates with fluorophenyl or methoxyphenyl groups (e.g., ) exhibit serotonin receptor affinity. The target compound’s bulky sulfone substituent may reduce CNS penetration but enhance peripheral target engagement .
Biological Activity
Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H22N2O5S
- Molecular Weight : 366.44 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its pharmacological effects. Key areas of focus include:
- Antimicrobial Activity : Studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Research suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from oxidative stress and neurodegeneration.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal models |
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those for standard antibiotics.
Case Study 2: Anticancer Properties
Research conducted at a leading cancer research institute assessed the anticancer properties of the compound. In vitro tests showed that it effectively inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Case Study 3: Neuroprotective Effects
A neuropharmacology study examined the protective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings indicated a significant reduction in cell death and reactive oxygen species (ROS) levels when treated with this compound, suggesting its potential as a neuroprotective agent.
Q & A
Q. Q1. What are the key synthetic routes for preparing Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate, and what experimental conditions are critical for optimizing yield?
Methodological Answer: The synthesis of this compound likely involves multi-step functionalization of a piperazine core. A plausible route includes:
Sulfonation and Oxidation : Reacting tetrahydrothiophene with a sulfonating agent (e.g., chlorosulfonic acid) followed by oxidation to form the 1,1-dioxidotetrahydrothiophene-3-sulfonyl group .
Coupling Reactions : The sulfonyl group is attached to a phenyl ring via electrophilic substitution, followed by carbonyl activation (e.g., using phosgene or CDI) to link the phenylcarbonyl moiety to the piperazine nitrogen .
Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution with ethyl chloroformate under anhydrous conditions (e.g., in DMF with NaH as a base) .
Critical Conditions :
- Temperature Control : Maintain ≤0°C during sulfonation to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) for coupling steps to enhance reactivity .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is essential to isolate high-purity product (>95%) .
Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound, and how should researchers address contradictory data between analytical methods?
Methodological Answer: Primary Techniques :
- NMR : H and C NMR to confirm piperazine ring integrity, sulfonyl group position, and ester functionality. Discrepancies in peak splitting (e.g., piperazine protons) may arise due to conformational flexibility; use 2D NMR (COSY, HSQC) for resolution .
- HRMS : Validate molecular ion ([M+H]) and fragment patterns (e.g., loss of ethyl carboxylate group at m/z 44) .
- IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm) and carbonyl (C=O at 1650–1750 cm) groups .
Addressing Contradictions : - Cross-validate with alternative methods (e.g., X-ray crystallography for stereochemical confirmation if crystalline) .
- Replicate experiments under standardized conditions to rule out instrumental variability .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., DFT or molecular dynamics) guide the design of derivatives with enhanced biological activity?
Methodological Answer:
Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinities for receptors (e.g., GPCRs or kinases). The sulfonyl and carbonyl groups may act as hydrogen bond acceptors .
Reactivity Prediction : Apply DFT (Gaussian 09) to calculate frontier molecular orbitals (HOMO/LUMO) and identify sites for electrophilic/nucleophilic substitution .
Solubility Optimization : Use COSMO-RS simulations to predict logP and aqueous solubility. Modifying the ethyl carboxylate to a hydrophilic group (e.g., PEG) may improve bioavailability .
Case Study : Analogous piperazine derivatives showed improved CNS penetration when computational models guided substitution at the phenyl ring .
Q. Q4. What strategies are effective for resolving low yields in the final esterification step, and how can side products be minimized?
Methodological Answer: Root Causes :
- Moisture Sensitivity : Ethyl chloroformate reacts with water, leading to hydrolysis. Use anhydrous solvents and inert atmosphere (N/Ar) .
- Steric Hindrance : Bulky substituents on the piperazine ring may slow reaction kinetics. Optimize stoichiometry (1.2–1.5 equivalents of chloroformate) and extend reaction time (24–48 hrs) .
Mitigation : - Byproduct Analysis : LC-MS to detect intermediates (e.g., free carboxylic acid from over-hydrolysis). Adjust pH to 8–9 during workup to suppress acid formation .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
Q. Q5. How should researchers design assays to evaluate the compound’s stability under physiological conditions (e.g., plasma or liver microsomes)?
Methodological Answer: Experimental Design :
Plasma Stability : Incubate compound (10 µM) in human plasma (37°C, pH 7.4). Sample at 0, 15, 30, 60, 120 mins. Quench with acetonitrile, analyze via LC-MS/MS for degradation products (e.g., hydrolyzed carboxylate) .
Microsomal Stability : Use liver microsomes (human/rat) with NADPH cofactor. Monitor CYP-mediated oxidation (e.g., sulfonyl group metabolism) .
Data Interpretation :
Q. Q6. What are the best practices for reconciling conflicting cytotoxicity data between in vitro and in vivo models for this compound?
Methodological Answer: Potential Discrepancies :
- In Vitro False Positives : High concentrations may induce non-specific toxicity (e.g., membrane disruption). Validate with multiple cell lines and dose ranges (0.1–100 µM) .
- In Vivo PK Limitations : Poor bioavailability may mask efficacy. Perform pharmacokinetic profiling (C, AUC) to correlate exposure with effect .
Resolution Workflow :
Mechanistic Studies : Use transcriptomics/proteomics to identify target pathways.
Formulation Optimization : Improve solubility via nanoemulsions or cyclodextrin complexes .
Species-Specific Metabolism : Compare metabolite profiles across models (e.g., humanized liver mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
